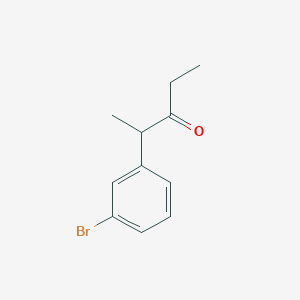

2-(3-Bromophenyl)pentan-3-one

Description

2-(3-Bromophenyl)pentan-3-one is a substituted pentanone featuring a 3-bromophenyl group at the 2-position of the ketone backbone. The bromine atom on the aromatic ring introduces significant electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and spectroscopic properties. This structural motif is relevant in organic synthesis, particularly in the development of intermediates for pharmaceuticals or functional materials.

Properties

IUPAC Name |

2-(3-bromophenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKZQJQOAAZMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pentan-3-one can be achieved through several methods. One common approach involves the bromination of 3-phenylpentan-3-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)pentan-3-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

2-(3-Bromophenyl)pentan-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pentan-3-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-Methyl-3-pentanone (CAS 565-69-5)

- Structure: A branched pentanone with a methyl group at the 2-position.

- Key Differences: The methyl group is electron-donating, reducing the electrophilicity of the ketone compared to the electron-withdrawing 3-bromophenyl group in the target compound. This difference would result in lower reactivity toward nucleophilic addition reactions for 2-methyl-3-pentanone.

- Physical Properties: Branched alkanones typically exhibit lower boiling points due to reduced intermolecular forces. For example, 2-methyl-3-pentanone is likely more volatile than this compound, which has a heavier bromine atom enhancing molecular weight and polarizability .

2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

- Structure: A highly branched pentanone with four methyl groups.

- Key Differences : Steric hindrance from the methyl groups would significantly slow reactions at the ketone group, contrasting with the accessible ketone in this compound. Additionally, the bromophenyl group may participate in halogen bonding, a feature absent in this analogue .

2-Bromo-5-(3-methoxyphenyl)-1-phenylpentan-3-one

- Structure: A brominated pentanone with methoxy and phenyl substituents.

- Key Differences: The methoxy group is electron-donating, counteracting the electron-withdrawing effects of the bromine. The phenyl group adds steric bulk, which could influence crystallization behavior .

Physical and Spectroscopic Properties

While direct data for this compound are scarce, insights can be drawn from related compounds:

Key Observations :

- Brominated aromatic rings increase molecular weight and melting points compared to alkyl-substituted pentanones.

- IR spectroscopy can differentiate between electron-withdrawing (bromo) and electron-donating (methoxy) substituents via shifts in C=O stretching frequencies.

Biological Activity

2-(3-Bromophenyl)pentan-3-one, also known by its CAS number 1518927-51-9, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromophenyl group attached to a pentanone backbone. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound can interact with various receptors, modulating their activity. This interaction may influence signaling pathways critical for cell function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which is crucial for developing novel cancer therapies.

Anti-inflammatory Effects

There are indications that this compound may also exhibit anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it could potentially be used in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

- Cancer Cell Apoptosis Induction : In a controlled laboratory setting, treatment with this compound led to increased rates of apoptosis in specific cancer cell lines. Flow cytometry analysis confirmed these findings, indicating the compound's potential role as an anticancer drug.

- Inflammatory Response Modulation : Research involving animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its therapeutic potential in inflammatory conditions.

Applications in Research and Industry

The unique properties of this compound make it valuable across several domains:

- Drug Development : Its antimicrobial and anticancer activities position it as a candidate for new drug formulations.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds, facilitating advancements in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.